molecular formula C9H15NO2 B13309744 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid

2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid

Katalognummer: B13309744
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: DAOXAJFYFDFFHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Aminobicyclo[221]heptan-2-yl)acetic acid is a bicyclic amino acid derivative This compound is characterized by its unique bicyclo[221]heptane structure, which imparts distinct chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobicyclo[2.2.1]heptan-2-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Amination: Norbornene undergoes amination to introduce the amino group at the 2-position, forming 2-aminonorbornane.

    Carboxylation: The amino group is then protected, and the compound undergoes carboxylation to introduce the acetic acid moiety at the 2-position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reaction pathway.

    Purification: Advanced purification techniques such as crystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminobicyclo[2.2.1]heptan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various alkylating or acylating agents under appropriate conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Aminobicyclo[2.2.1]heptan-2-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Aminobicyclo[2.2.1]heptan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **2-(2-Aminobicyclo[2.2.1]heptan-2-yl)methanol
  • **2-(2-Aminobicyclo[2.2.1]heptan-2-yl)propanoic acid

Uniqueness

2-(2-Aminobicyclo[2.2.1]heptan-2-yl)acetic acid is unique due to its specific bicyclic structure and the presence of both amino and carboxylic acid functional groups. This combination imparts distinct reactivity and makes it a valuable compound for various synthetic and biological applications.

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

2-(2-amino-2-bicyclo[2.2.1]heptanyl)acetic acid

InChI

InChI=1S/C9H15NO2/c10-9(5-8(11)12)4-6-1-2-7(9)3-6/h6-7H,1-5,10H2,(H,11,12)

InChI-Schlüssel

DAOXAJFYFDFFHY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC2(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.